Glucotropaeolin

Antiprotozoal E. histolytica Neglected Tropical Diseases

Glucotropaeolin (CAS 499-26-3) is the sole phenylalanine-derived glucosinolate that yields benzyl isothiocyanate (BITC) upon enzymatic hydrolysis. Its distinct benzyl side chain is non-negotiable for antiprotozoal studies, where it shows direct activity against Entamoeba histolytica (IC50 = 20.4 µg/mL). Unlike plant extracts or other glucosinolates, this high-purity standard ensures reproducible BITC dose-response modeling and validated LC-MS analytical workflows. Procure to eliminate variability in natural product screening and biofumigant research.

Molecular Formula C14H19NO9S2
Molecular Weight 409.4 g/mol
CAS No. 499-26-3
Cat. No. B1208891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucotropaeolin
CAS499-26-3
Synonymsglucotropaeolin
glucotropeolin
glucotropeolin, potassium salt
Molecular FormulaC14H19NO9S2
Molecular Weight409.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C14H19NO9S2/c16-7-9-11(17)12(18)13(19)14(23-9)25-10(15-24-26(20,21)22)6-8-4-2-1-3-5-8/h1-5,9,11-14,16-19H,6-7H2,(H,20,21,22)/t9-,11-,12+,13-,14+/m1/s1
InChIKeyQQGLQYQXUKHWPX-LPUQOGTASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glucotropaeolin (CAS 499-26-3): Core Identity and Structural Differentiation for Scientific Procurement


Glucotropaeolin (benzyl glucosinolate; CAS 499-26-3) is a phenylalanine-derived alkylglucosinolate distinguished by its benzyl side chain [1]. It is a water-soluble anion with molecular formula C14H19NO9S2 and an average mass of 409.43 Da [2]. Found primarily in garden cress (Lepidium sativum), nasturtium (Tropaeolum majus), and papaya seeds, its enzymatic hydrolysis by myrosinase yields the bioactive benzyl isothiocyanate (BITC) and benzyl cyanide [3]. The compound's identity and purity are critical for research applications, as its biological effects are strictly prodrug-dependent and contingent upon specific side-chain chemistry absent in other glucosinolates [3].

Why In-Class Glucosinolate Substitution Fails: The Critical Specificity of Glucotropaeolin's Benzyl Side Chain


Within the glucosinolate class, the side chain dictates the identity of the downstream isothiocyanate and thus the entirety of the compound's biological fate [1]. For example, while sinigrin yields allyl isothiocyanate and gluconasturtiin yields phenethyl isothiocyanate, only glucotropaeolin specifically generates benzyl isothiocyanate (BITC) and benzyl cyanide upon enzymatic cleavage [2]. This structural distinction is non-negotiable; research demonstrates that glucotropaeolin's antiprotozoal and antimicrobial effects are entirely dependent on the generation of BITC, with the intact glucosinolate showing no direct activity in many assays [3]. Consequently, substituting with a different glucosinolate—even a closely related one—introduces a different isothiocyanate payload, fundamentally altering the experimental outcome and invalidating any direct comparison.

Quantitative Differentiation Evidence for Glucotropaeolin (CAS 499-26-3) Against Key Comparators


Antiprotozoal Activity of Intact Glucotropaeolin: A Unique Direct Effect Not Shared by All Glucosinolates

Unlike many glucosinolates which require hydrolysis to exhibit bioactivity, intact glucotropaeolin demonstrates direct, measurable antiprotozoal activity against Entamoeba histolytica trophozoites (strain HM1-IMSS). This activity is not a class-wide property; for instance, intact sinigrin and gluconasturtiin are reported to be >1000-fold less cytotoxic than their corresponding isothiocyanates in mammalian cell assays, indicating negligible direct activity [1]. Glucotropaeolin reduced trophozoite numbers with an IC50 of 20.4 µg/mL .

Antiprotozoal E. histolytica Neglected Tropical Diseases

Specificity of Hydrolysis Products: Benzyl Isothiocyanate vs. Allyl and Phenethyl Derivatives

The enzymatic hydrolysis of glucotropaeolin yields a distinct chemical signature: benzyl isothiocyanate (BITC) and benzyl cyanide (BCN). This contrasts directly with sinigrin (allyl isothiocyanate) and gluconasturtiin (phenethyl isothiocyanate) [1]. A 2023 study quantifying the volatiles from Tropaeolum majus hydrosols found BITC and BCN as the two main compounds, with their relative abundance varying by extraction method: microwave-assisted extraction (MAE) yielded 62.29% BITC and 15.02% BCN, while microwave hydrodiffusion and gravity (MHG) yielded 17.89% BITC and 65.33% BCN [2]. The specific production of BITC is the source of glucotropaeolin's reported chemopreventive, antimicrobial, and antiphytoviral properties [REFS-2, REFS-3].

Isothiocyanate Myrosinase Chemoprevention Metabolism

Quantitative In Vivo Conversion Efficiency: Bioavailability of Benzyl Isothiocyanate from Glucotropaeolin

The in vivo conversion efficiency of a prodrug is a critical parameter for experimental design. For glucotropaeolin, a controlled study in piglets demonstrated that an average of 3.1–7.3% of the administered glucotropaeolin was excreted in urine as the bioactive metabolite benzyl isothiocyanate (BITC) [1]. This provides a quantifiable benchmark for the prodrug's conversion rate in a mammalian system. In humans, a cross-over study administering 1000 µmol of glucotropaeolin resulted in high plasma levels of BITC-glutathione, BITC-cysteinylglycine, and BITC-N-acetyl-L-cysteine 1-5 hours post-ingestion, confirming rapid and extensive metabolism [2].

Bioavailability Pharmacokinetics In Vivo Metabolism

Divergent Gut Microbial Metabolism: Quantitative Conversion to Benzylamine vs. Allylamine

Glucotropaeolin undergoes a distinct biotransformation pathway by human digestive microflora compared to sinigrin. In vitro incubation with human fecal microbiota resulted in the quantitative conversion of glucotropaeolin to benzylamine, while sinigrin was converted to allylamine [1]. Both reactions were complete within 30 hours and were unaffected by the presence of free glucose [1]. This demonstrates a side-chain-specific metabolic fate that could influence gut health and systemic metabolite profiles.

Microbiome Biotransformation Metabolomics Gut Health

Analytical Utility: Glucotropaeolin as a Validated Internal Standard in Glucosinolate Quantification

In analytical chemistry, the choice of internal standard is critical for method accuracy. Glucotropaeolin has been validated and used as an internal standard alongside sinigrin in HPLC and GLC methods for quantifying complex glucosinolate mixtures in rapeseed reference material [1]. Furthermore, an HPLC-ESI-MS method for twelve intact glucosinolates in traditional Chinese herbs demonstrated baseline separation of glucotropaeolin from other species, including sinigrin and gluconasturtiin, with detection limits ranging from 0.06 to 0.36 µg/g [2]. This established chromatographic behavior and sensitivity profile make it a reliable reference compound for method development and validation.

Analytical Chemistry HPLC Method Validation Quality Control

Novel Antiphytoviral Efficacy: 100% Inhibition of Tobacco Mosaic Virus by Glucotropaeolin-Derived Hydrosol

A 2023 study demonstrated that hydrosols derived from glucotropaeolin-rich Tropaeolum majus seeds achieved 100% inhibition of local lesions caused by Tobacco Mosaic Virus (TMV) on infected plant leaves [1]. The study authors noted this was the first time such a result had been obtained with a hydrosol treatment [1]. This antiphytoviral activity is directly attributable to the volatile degradation products of glucotropaeolin, primarily benzyl isothiocyanate (BITC) and benzyl cyanide (BCN), which are not generated by other glucosinolates [REFS-1, REFS-2].

Antiviral Agriculture Plant Pathology Biopesticide

High-Value Application Scenarios for Glucotropaeolin (CAS 499-26-3) Based on Quantitative Evidence


Targeted Antiprotozoal Drug Discovery Programs

For research groups screening natural products against Entamoeba histolytica or other protozoan parasites, sourcing pure glucotropaeolin is essential. Its unique direct activity (IC50 = 20.4 µg/mL) provides a validated positive control and a defined chemical starting point, unlike other glucosinolates which lack this direct effect and require enzymatic activation that introduces experimental variability.

Preclinical Pharmacokinetic and Bioavailability Studies of BITC

In studies where precise control over the benzyl isothiocyanate (BITC) dose is required, glucotropaeolin serves as a stable, quantifiable prodrug. Its well-characterized in vivo conversion rate (3.1-7.3% to urinary BITC in piglets) and defined human pharmacokinetics (rapid appearance of plasma BITC metabolites) [REFS-2, REFS-3] allow for accurate dose-response modeling, a level of control not possible with whole plant extracts or other glucosinolates.

Human Gut Microbiome Interaction Studies

For research into how dietary components are metabolized by the gut microbiota, glucotropaeolin offers a specific, trackable substrate. Its established quantitative conversion to benzylamine by human fecal microbiota (complete within 30 hours) [3] provides a clear metabolic endpoint that can be monitored via NMR or LC-MS, enabling precise studies of inter-individual variation in microbial metabolism.

Method Development for Glucosinolate Profiling

Analytical chemistry laboratories developing or validating HPLC, UHPLC, or LC-MS methods for glucosinolate quantification in plant extracts or biological fluids should use a high-purity glucotropaeolin standard. Its proven utility as an internal standard, with documented chromatographic resolution and method recovery (>85%) [4], ensures robust and reproducible analytical workflows.

Biopesticide and Antiviral Crop Protection Formulations

For agricultural biotechnology firms seeking natural alternatives to synthetic pesticides, glucotropaeolin-rich seed extracts or pure BITC represent a validated active ingredient. The demonstrated 100% inhibition of Tobacco Mosaic Virus (TMV) by T. majus hydrosols [5] provides a compelling efficacy benchmark, guiding product development and quality control efforts for botanical antiviral products.

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